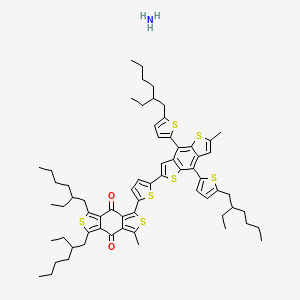![molecular formula C15H11N3O2 B11937395 (Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide is a complex organic compound that features a biphenyl group, an amine, a hydroxy group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through C-H bond activation in benzene over a palladium catalyst supported on graphene oxide. This reaction is performed in the presence of acetic acid and oxygen at 80°C.
Amination: The biphenyl group is then aminated using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of non-toxic cyanide sources and efficient catalytic systems would be crucial for industrial applications .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the cyanide group suggests possible applications in enzyme inhibition and as a precursor for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can inhibit cytochrome C oxidase, disrupting cellular respiration and energy production . The biphenyl and amine groups may interact with other molecular pathways, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Cyanide-containing compounds: Other organic molecules featuring cyanide groups, such as nitriles.
Uniqueness
What sets (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a biphenyl group and a cyanide group in the same molecule is relatively rare, making this compound a valuable subject for research and development.
特性
分子式 |
C15H11N3O2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
(2Z)-2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)/b18-14- |
InChIキー |
YFGFEIDPJVPFOM-JXAWBTAJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N\O)/C#N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


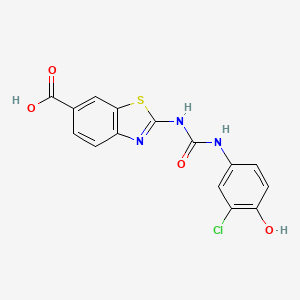



![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
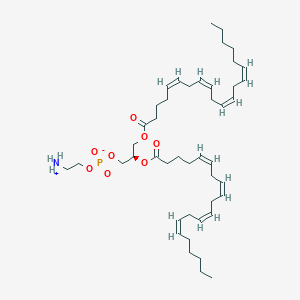
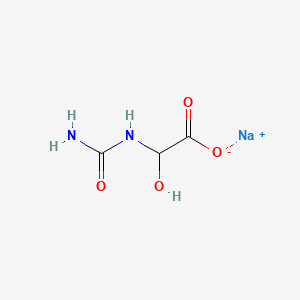
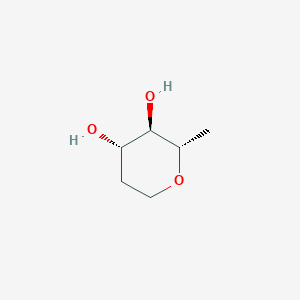
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)
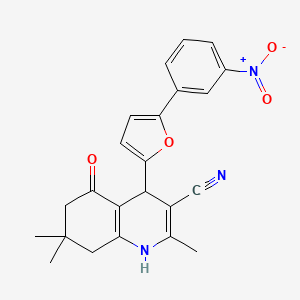

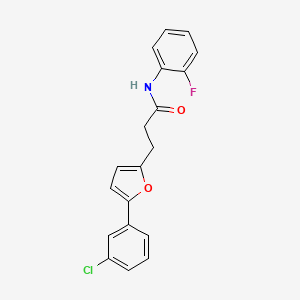
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
